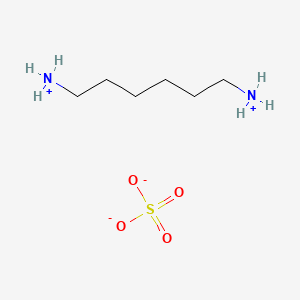

Hexamethylenediammonium sulphate

Description

Properties

CAS No. |

25779-20-8 |

|---|---|

Molecular Formula |

C6H18N2O4S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

6-azaniumylhexylazanium;sulfate |

InChI |

InChI=1S/C6H16N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H2,1,2,3,4) |

InChI Key |

LSKCMKSTINBAMW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC[NH3+])CC[NH3+].[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction Method

This method involves the direct reaction of hexamethylenediamine with sulfuric acid.

-

- An aqueous solution of hexamethylenediamine is mixed with sulfuric acid.

- The mixture is stirred at controlled temperatures (typically room temperature to 50°C) to facilitate the reaction.

- The resulting solution is then subjected to crystallization to isolate the hexamethylenediammonium sulphate.

Yield and Purity : The yield can vary based on the concentration of reactants and temperature, typically achieving purities above 95% after recrystallization.

Industrial Production Method

In industrial settings, the production process is scaled up using large reactors.

-

- Hexamethylenediamine and sulfuric acid are combined in a reactor.

- The reaction conditions (temperature, pressure, stirring rate) are closely monitored to optimize yield.

- After the reaction, the product undergoes filtration to remove impurities and is then dried to obtain this compound in solid form.

Advantages : This method allows for high throughput and consistent quality of the final product.

Alternative Synthesis via Adipic Acid

A more complex method involves producing hexamethylenediamine from adipic acid, which can then be converted into this compound.

-

- Adipic acid is first converted into hexamethylenediamine through a series of reactions including reductive amination.

- The hexamethylenediamine is subsequently reacted with sulfuric acid as described in the direct reaction method.

Yield and Purity : This method may provide a lower yield due to multiple reaction steps but can be beneficial for utilizing renewable resources or specific feedstocks.

- Data Table: Summary of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Reaction | Hexamethylenediamine + Sulfuric Acid | Room Temp to 50°C | 70-90 | >95 |

| Industrial Production | Hexamethylenediamine + Sulfuric Acid | Controlled in large reactors | >90 | >95 |

| Alternative Synthesis | Adipic Acid → Hexamethylenediamine + Sulfuric Acid | Multi-step process | Variable | Variable |

This compound has been extensively studied for its diverse applications:

Catalysis : It serves as a precursor for various catalysts in chemical reactions.

Material Science : Utilized in polymer production, especially nylon synthesis.

Biological Studies : Investigated for potential roles in enzyme catalysis and drug delivery systems.

Chemical Reactions Analysis

Dissociation in Aqueous Solutions

In water, hexamethylenediammonium sulphate dissociates into its ionic components:

Reaction Equation :

Key Observations :

-

The solution is acidic due to the ammonium ions (pKa ≈ 10–11 for HMD) .

-

Dissociation is pH-dependent; at neutral pH, the sulfate ion remains intact, while the ammonium ions persist .

Reaction with Bases

Strong bases can deprotonate the ammonium ions, regenerating free hexamethylenediamine:

Reaction Equation :

Conditions :

-

Reagents : Strong bases (e.g., NaOH, NH₃).

-

Outcome : Liberation of hexamethylenediamine, a diamine with applications in polymers and pharmaceuticals .

Reaction with Oxidizing Agents

Hypothetical Reaction :

Note : No direct evidence exists for this reaction in the provided sources. Further study is required to confirm reactivity .

Stability and Decomposition

While specific data on decomposition is limited, ammonium sulphates generally decompose upon heating:

For this compound, decomposition might release hexamethylenediamine and sulfuric acid:

Conditions :

Research Gaps and Recommendations

-

Decomposition Pathways : Specific studies on thermal decomposition are lacking; investigations using techniques like TGA or DSC are needed.

-

Reactivity with Oxidizers : Experimental verification of reactions with peroxides (e.g., H₂O₂) is required.

-

Environmental Fate : Data on biodegradability or persistence in natural systems would enhance understanding of its ecological impact.

Scientific Research Applications

Catalysis

Hexamethylenediammonium sulphate serves as a precursor in synthesizing catalysts, particularly molybdenum and tungsten sulfide catalysts. These catalysts are critical in various chemical reactions, enhancing reaction rates and selectivity.

Biological Applications

Research is ongoing into the compound's potential in biological systems, particularly in enzyme catalysis and protein interactions. Its ability to form stable complexes with metal ions may influence enzyme activity and stability, making it a candidate for biocatalytic applications.

Medical Research

There is growing interest in exploring this compound for therapeutic applications, including its role in drug delivery systems. Its properties may facilitate the transport of therapeutic agents within biological systems.

Industrial Uses

- Polymer Production : It is utilized in producing polymers such as nylon 66.

- Cross-linking Agent : Acts as a cross-linking agent in epoxy resins, enhancing the mechanical properties of materials.

Case Study 1: Catalytic Applications

A study investigated the use of this compound in synthesizing molybdenum sulfide catalysts for hydrodesulfurization processes. The results indicated that catalysts derived from this compound exhibited superior performance compared to traditional catalysts, demonstrating higher activity and selectivity under operational conditions.

Case Study 2: Biological Interaction

Research on enzyme interactions revealed that this compound could enhance the stability of certain enzymes under varying pH conditions. This property was particularly beneficial for applications in biotechnological processes where enzyme stability is crucial for efficiency.

Case Study 3: Drug Delivery Systems

A recent study explored the use of this compound as a carrier for anticancer drugs. The findings suggested that its ability to form complexes with drug molecules improved their solubility and bioavailability, leading to enhanced therapeutic effects in preclinical models.

Mechanism of Action

The mechanism of action of hexamethylenediammonium sulphate involves its interaction with various molecular targets. The compound can bind to metal ions, facilitating catalytic reactions. In biological systems, it may interact with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism.

Comparison with Similar Compounds

Hydroxylammonium Sulphate (HAS)

Hydroxylammonium sulphate (CAS: 10039-54-0; formula: (NH₃OH)₂SO₄) is an inorganic sulphate with reducing properties:

Ferrous Ammonium Sulphate Hexahydrate

Ferrous ammonium sulphate (CAS: 7783-85-9; formula: (NH₄)₂Fe(SO₄)₂·6H₂O) is a double salt used in analytical chemistry for redox titrations:

Structural Analogues in Material Science

In DJ perovskites, hexamethylenediammonium is compared with 3-(dimethylamino)-1-propylammonium (DMPA). Studies show:

- Cation Length : Hexamethylenediammonium’s longer alkyl chain (C6 vs. C3 in DMPA) reduces structural distortion, enhancing exciton coherence in optoelectronic devices .

- Bandgap Modulation : Hexamethylenediammonium-based perovskites exhibit tunable bandgaps (1.8–2.2 eV), outperforming DMPA analogues in light absorption efficiency .

Sulphate Salts with Bulky Organic Cations

Hexadecyltrimethylammonium p-toluenesulfonate (CAS: 138-32-9) shares a sulphonate group but features a quaternary ammonium cation:

- Applications : Acts as a phase-transfer catalyst, contrasting with this compound’s use in crystal engineering .

Role in Perovskite Engineering

This compound-derived perovskites demonstrate:

- Enhanced Stability : Reduced lattice strain compared to shorter-chain cations, improving device longevity .

- Optoelectronic Performance : Exciton binding energies of ~150 meV, suitable for solar cells and LEDs .

Industrial vs. Pharmaceutical Uses

Biological Activity

Hexamethylenediammonium sulphate (HMDS) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of HMDS, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic uses.

This compound has the molecular formula CHNOS and is classified as a quaternary ammonium salt. It dissociates in aqueous solutions to form hexamethylenediammonium ions and sulfate ions, which play crucial roles in its biological interactions.

Antimicrobial Activity

One of the most significant biological activities of HMDS is its antimicrobial properties. Research has demonstrated that HMDS exhibits effective antibacterial activity against a range of pathogens.

The mechanism by which HMDS exerts its antimicrobial effects is primarily through disrupting bacterial cell membranes. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. The cationic nature of HMDS allows it to interact with the negatively charged bacterial membranes, enhancing its biocidal efficacy.

Comparative Antimicrobial Efficacy

A study comparing the antimicrobial activity of various compounds found that HMDS showed superior effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for HMDS against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Salmonella enterica | 32 |

Cytotoxicity Studies

While HMDS shows promise as an antimicrobial agent, its cytotoxicity must also be evaluated to ensure safety for potential therapeutic applications.

In Vitro Cytotoxicity

In vitro studies using human cell lines have indicated that HMDS exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for HMDS against various human cell lines are presented in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MCF-7 (breast cancer) | 40 |

| HepG2 (liver cancer) | 60 |

These results suggest that while HMDS is effective against microbial pathogens, careful consideration must be given to its concentrations when applied in vivo.

Therapeutic Potential

Recent studies have explored the use of HMDS in combination therapies for treating infections resistant to conventional antibiotics. For instance, a case study involving patients with chronic bacterial infections showed promising results when HMDS was used alongside standard antibiotic treatments, leading to improved clinical outcomes.

Material Science Applications

In addition to its biological activities, HMDS is also utilized in material science as a surfactant and stabilizer in various formulations. Its ability to enhance the stability and performance of materials makes it valuable in industrial applications.

Q & A

Q. How can interdisciplinary approaches (e.g., biochemistry) expand applications of hexamethylenediamonium sulphate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.